molecular formula C11H10N2O3S B2782501 N-Hydroxy-N-(pyridin-2-yl)benzenesulfonamide CAS No. 72805-14-2

N-Hydroxy-N-(pyridin-2-yl)benzenesulfonamide

Cat. No.: B2782501
CAS No.: 72805-14-2
M. Wt: 250.27
InChI Key: AZYZZIJDGPLSMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Hydroxy-N-(pyridin-2-yl)benzenesulfonamide is a chemical compound with the molecular formula C11H10N2O3S and a molecular weight of 250.27 g/mol . This compound is known for its unique structure, which includes a pyridine ring, a benzene ring, and a sulfonamide group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-N-(pyridin-2-yl)benzenesulfonamide typically involves the reaction of pyridine-2-sulfonyl chloride with hydroxylamine . The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve more rigorous purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-N-(pyridin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxide derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridine and benzene derivatives.

Scientific Research Applications

N-Hydroxy-N-(pyridin-2-yl)benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Hydroxy-N-(pyridin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as metalloproteases. The compound binds to the active site of the enzyme, inhibiting its activity by chelating the metal ion required for enzymatic function. This inhibition can disrupt various biological pathways, leading to therapeutic effects in disease treatment .

Comparison with Similar Compounds

Similar Compounds

  • N-hydroxy-N-pyridin-3-ylbenzenesulfonamide
  • N-hydroxy-N-pyridin-4-ylbenzenesulfonamide
  • N-hydroxy-N-pyridin-2-ylmethanesulfonamide

Uniqueness

N-Hydroxy-N-(pyridin-2-yl)benzenesulfonamide is unique due to its specific structural configuration, which allows for selective binding to certain enzymes and receptors. This selectivity enhances its potential as a therapeutic agent and distinguishes it from other similar compounds .

Properties

IUPAC Name

N-hydroxy-N-pyridin-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S/c14-13(11-8-4-5-9-12-11)17(15,16)10-6-2-1-3-7-10/h1-9,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZYZZIJDGPLSMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(C2=CC=CC=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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